molecular formula C25H24N2O2 B11529548 2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide

2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide

Cat. No.: B11529548
M. Wt: 384.5 g/mol
InChI Key: RZQMOBQJHLCVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide is a complex organic compound with a molecular formula of C25H24N2O2. This compound is characterized by its unique spiro structure, which involves a benzo[f]chromene and an indole moiety. The spiro configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction between a benzo[f]chromene derivative and an indole derivative. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

    N-Methylation: The next step involves the methylation of the nitrogen atom in the indole ring. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Acetylation: The final step is the acetylation of the nitrogen atom in the indole ring to form the N-methylacetamide group. This can be done using acetic anhydride (C4H6O3) in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atom.

Scientific Research Applications

2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3S)-3’,3’-Dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl]-N-(2-methyl-2-propanyl)acetamide
  • 2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indole]-1’-yl)-N-(phenylmethyl)acetamide

Uniqueness

2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)-N-methylacetamide is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)-N-methylacetamide

InChI

InChI=1S/C25H24N2O2/c1-24(2)20-10-6-7-11-21(20)27(16-23(28)26-3)25(24)15-14-19-18-9-5-4-8-17(18)12-13-22(19)29-25/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

RZQMOBQJHLCVOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.